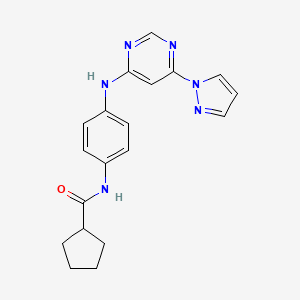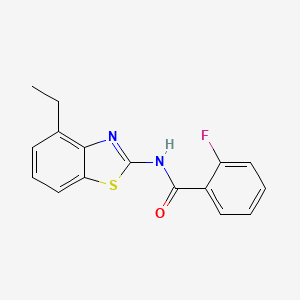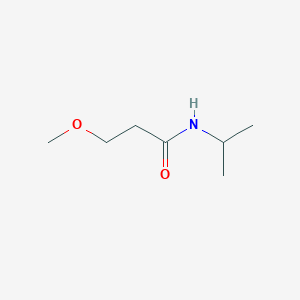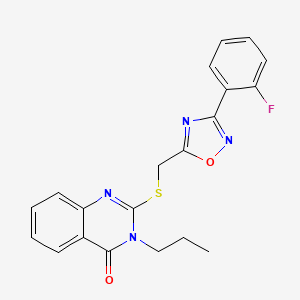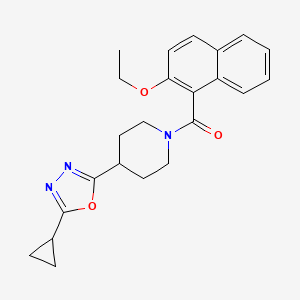
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxynaphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For instance, the presence of the 1,2,4-oxadiazole ring can contribute to the compound’s hydrogen bond acceptor properties .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Compounds containing the 1,3,4-oxadiazole ring exhibit multidirectional biological activity. In particular, they demonstrate anti-proliferative effects through various mechanisms, such as inhibiting growth factors, enzymes, and kinases. Research has tested the activity of these derivatives on cell lines from various cancers. Notably, some 1,3,4-oxadiazole derivatives have outperformed reference drugs, making them potential candidates for future anti-cancer therapies .
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. Further studies are needed to explore its effectiveness against specific pathogens, but its 1,3,4-oxadiazole core makes it an interesting candidate for combating infections .
Anti-Infective Agents
1,3,4-Oxadiazoles have been investigated as anti-infective agents. While more research is required, this compound’s unique structure warrants attention in the context of infectious diseases .
Anti-Inflammatory Effects
Given the presence of the 1,3,4-oxadiazole ring, it’s worth exploring whether this compound exhibits anti-inflammatory properties. Such effects could be valuable in managing inflammatory conditions .
Metabolic Modulation
The ethoxynaphthalene component may influence metabolic pathways. Investigating its impact on enzymes and cellular processes could reveal novel therapeutic avenues .
Neuroprotective Potential
Although not extensively studied, compounds with similar structural features have shown neuroprotective effects. This compound’s dual ring system may contribute to its ability to protect neurons from damage .
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound contains an oxadiazole ring, which is a common pharmacophore in many active pharmaceutical ingredients . .
Mode of Action
Oxadiazole derivatives have been known to interact with various targets depending on their substituents . The interaction with these targets can lead to changes in cellular processes, but the exact mechanisms are still under investigation.
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Oxadiazole derivatives have been associated with a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects . These activities suggest that the compound may influence multiple biochemical pathways.
Pharmacokinetics
Oxadiazole derivatives have been shown to possess favorable oxygen balance and positive heat of formations , which could potentially impact the compound’s bioavailability.
Result of Action
Given the diverse biological activities associated with oxadiazole derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular level.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-ethoxynaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-28-19-10-9-15-5-3-4-6-18(15)20(19)23(27)26-13-11-17(12-14-26)22-25-24-21(29-22)16-7-8-16/h3-6,9-10,16-17H,2,7-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWKZFAHPILEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)C4=NN=C(O4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxynaphthalen-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

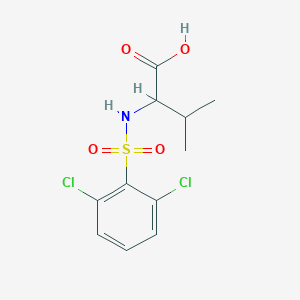
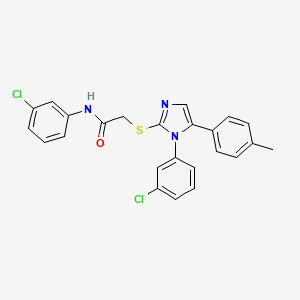



![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol](/img/structure/B2481122.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2481123.png)

![N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine](/img/structure/B2481125.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481127.png)
